![molecular formula C19H40OSn B12524755 Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane CAS No. 867267-80-9](/img/structure/B12524755.png)
Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a (3R)-3-methoxyhex-1-en-1-yl group. Organotin compounds are widely used in organic synthesis due to their unique reactivity and ability to participate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane can be synthesized through the reaction of tributyltin hydride with (3R)-3-methoxyhex-1-en-1-yl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and proceeds via a radical chain mechanism .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane undergoes various types of chemical reactions, including:
Substitution: It can undergo substitution reactions, where the (3R)-3-methoxyhex-1-en-1-yl group is replaced by other functional groups.
Hydrostannation: The compound can add across double bonds in alkenes and alkynes, forming new carbon-tin bonds.
Common Reagents and Conditions
Radical Initiators: Azobisisobutyronitrile (AIBN) is commonly used to initiate radical reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include reduced hydrocarbons, substituted organotin compounds, and hydrostannylated alkenes and alkynes .
Scientific Research Applications
Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane involves the formation of tin-centered radicals. These radicals can participate in radical chain reactions, where they abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds . The compound’s reactivity is attributed to the relatively weak bond between tin and hydrogen, which can cleave homolytically .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A widely used organotin hydride with similar reactivity but without the (3R)-3-methoxyhex-1-en-1-yl group.
Trimethyltin chloride: Another organotin compound with different alkyl groups and reactivity.
Uniqueness
Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane is unique due to the presence of the (3R)-3-methoxyhex-1-en-1-yl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a subject of interest in scientific research .
Properties
CAS No. |
867267-80-9 |
|---|---|
Molecular Formula |
C19H40OSn |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
tributyl-[(3R)-3-methoxyhex-1-enyl]stannane |
InChI |
InChI=1S/C7H13O.3C4H9.Sn/c1-4-6-7(5-2)8-3;3*1-3-4-2;/h2,5,7H,4,6H2,1,3H3;3*1,3-4H2,2H3;/t7-;;;;/m0..../s1 |
InChI Key |
SESJQXLKIWYAJD-HEDVWWMMSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[C@@H](CCC)OC |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(CCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


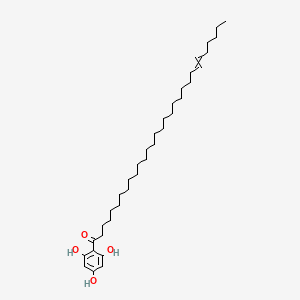
![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)

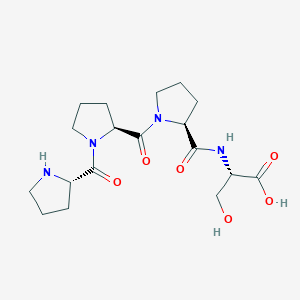

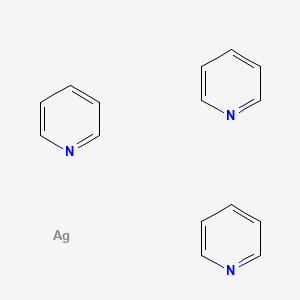

![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)
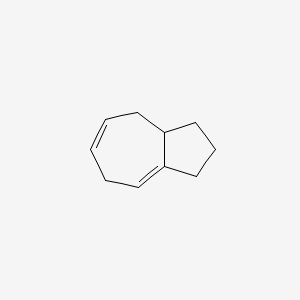
![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)
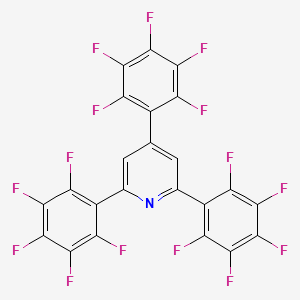
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)
